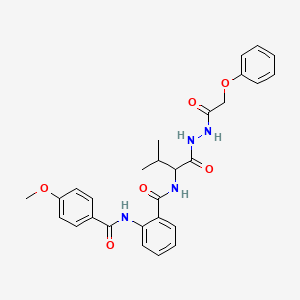
Wnt/|A-catenin-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wnt/|A-catenin-IN-2 is a compound that targets the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and various diseases, including cancer . This pathway involves the regulation of gene transcription through the stabilization and nuclear translocation of β-catenin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Wnt/|A-catenin-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Wnt/|A-catenin-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Wnt/|A-catenin-IN-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
Wnt/|A-catenin-IN-2 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It binds to specific molecular targets, such as the Frizzled family receptors and the low-density lipoprotein receptor-related proteins, preventing the stabilization and nuclear translocation of β-catenin . This inhibition leads to the downregulation of Wnt target genes and affects various cellular processes, including cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Wnt/β-catenin-IN-1: Another inhibitor of the Wnt/β-catenin pathway with similar molecular targets.
XAV939: Inhibits tankyrase, leading to the stabilization of axin and the degradation of β-catenin.
Uniqueness
Wnt/|A-catenin-IN-2 is unique due to its specific binding affinity and selectivity for the Wnt/β-catenin pathway components. This specificity makes it a valuable tool for studying the pathway and developing targeted therapies .
Propiedades
Fórmula molecular |
C28H30N4O6 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-oxo-1-[2-(2-phenoxyacetyl)hydrazinyl]butan-2-yl]benzamide |
InChI |
InChI=1S/C28H30N4O6/c1-18(2)25(28(36)32-31-24(33)17-38-21-9-5-4-6-10-21)30-27(35)22-11-7-8-12-23(22)29-26(34)19-13-15-20(37-3)16-14-19/h4-16,18,25H,17H2,1-3H3,(H,29,34)(H,30,35)(H,31,33)(H,32,36) |
Clave InChI |
WAJYIFVIQGWFER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NNC(=O)COC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873976.png)
![methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873981.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10873986.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(8-quinolinyloxy)methyl]-](/img/structure/B10873994.png)

![2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874004.png)

![7-cycloheptyl-2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874018.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874026.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874030.png)
![4-[11-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10874031.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10874044.png)

